

Part 1: Theoretical Molecular Weight and Foundational Principles

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Compound of Interest

Compound Name: 1-Chloro-2,2-dimethylhexane

Cat. No.: B13169496

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The molecular weight (MW) of a compound is a fundamental property, essential for stoichiometric calculations, analytical characterization, and predicting physicochemical behaviors. It is determined from the molecular formula and the atomic weights of the constituent elements.

Molecular Formula and Structure

1-Chloro-2,2-dimethylhexane is a primary alkyl chloride. Its structure consists of a hexane backbone with two methyl groups at the C2 position and a chlorine atom at the C1 position. This structure dictates its molecular formula.

- Systematic IUPAC Name: **1-Chloro-2,2-dimethylhexane**
- Molecular Formula: $C_8H_{17}Cl$ [\[1\]](#)

Calculation of Average Molecular Weight

The average molecular weight is calculated using the weighted average atomic masses of the elements, which accounts for the natural abundance of their isotopes.

The calculation is as follows:

- $MW = (\text{No. of C atoms} \times \text{Atomic Mass of C}) + (\text{No. of H atoms} \times \text{Atomic Mass of H}) + (\text{No. of Cl atoms} \times \text{Atomic Mass of Cl})$

The standard atomic weights used for this calculation are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

Element	Symbol	Quantity	Standard Atomic Weight (amu)	Total Mass (amu)
Carbon	C	8	12.011	96.088
Hydrogen	H	17	1.008	17.136
Chlorine	Cl	1	35.453	35.453
Total	148.677			

Therefore, the average molecular weight of **1-Chloro-2,2-dimethylhexane** is approximately 148.68 g/mol .^[1] This value is crucial for preparing solutions of known molarity and for interpreting results from techniques like size-exclusion chromatography.

Part 2: The Impact of Isotopic Distribution on Mass Analysis

While the average molecular weight is useful for bulk calculations, mass spectrometry resolves individual ions based on their mass-to-charge ratio (m/z). For chlorinated compounds, the natural isotopic abundance of chlorine dramatically influences the observed mass spectrum.

Isotopes of Chlorine and Carbon

Chlorine has two stable isotopes, ^{35}Cl and ^{37}Cl , with natural abundances of approximately 75.8% and 24.2%, respectively.^[2] This means that in any sample of a chlorine-containing compound, there will be a population of molecules containing ^{35}Cl and another, smaller population containing ^{37}Cl . This results in two distinct molecular ion peaks in the mass spectrum, separated by two mass units (M^+ and $M+2$). The relative intensity of these peaks, approximately 3:1, is a characteristic signature of a monochlorinated compound.^[2]

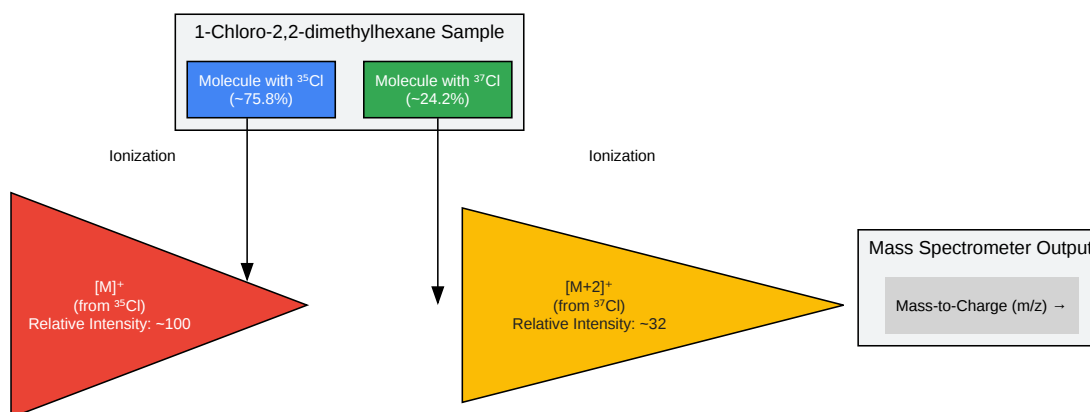
Carbon also has a stable isotope, ^{13}C , with a natural abundance of ~1.1%. While less pronounced, this contributes to small $M+1$ peaks in the mass spectrum.

Monoisotopic Mass vs. Average Molecular Weight

For high-resolution mass spectrometry, the monoisotopic mass is often more relevant. This is the mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ^{12}C , ^1H , and ^{35}Cl).

- Monoisotopic Mass = $(8 \times 12.0000) + (17 \times 1.0078) + (1 \times 34.9689) = 148.1019 \text{ Da}$

This distinction is critical for accurate mass determination and formula confirmation in drug development and metabolomics.



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Caption: Isotopic distribution of chlorine leads to characteristic M^+ and $M+2$ peaks.

Part 3: Experimental Verification and Structural Elucidation

The molecular weight and structure of **1-Chloro-2,2-dimethylhexane** are best confirmed using a combination of chromatographic separation and mass spectrometry, typically Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of GC-MS Analysis

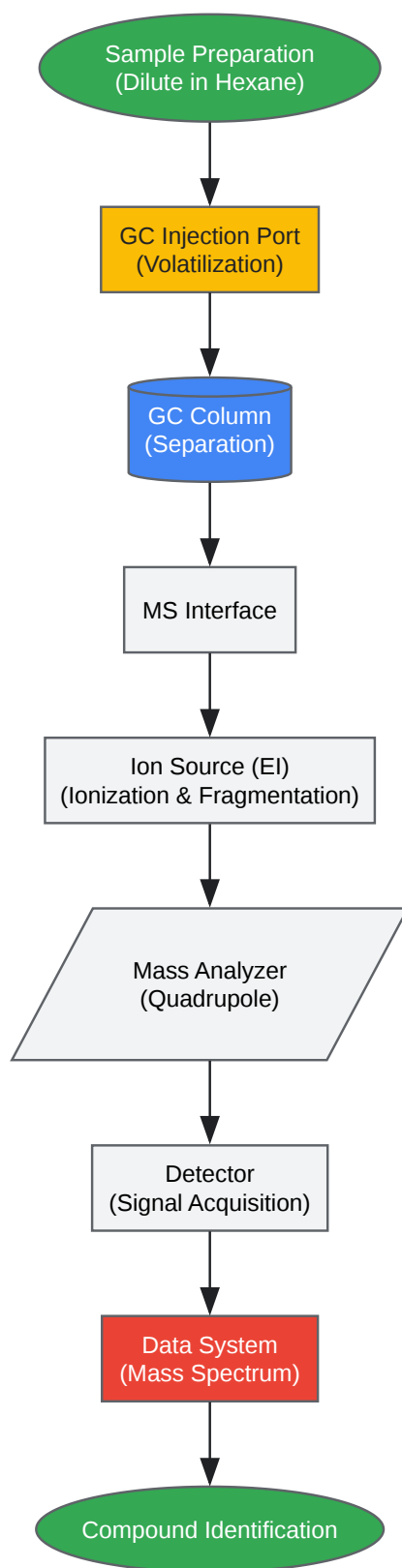
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like halogenated alkanes.[3] The gas chromatograph separates the compound from any impurities based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected. Electron Ionization (EI) is the most common technique for this class of molecules.[4]

Expected Fragmentation Pattern

Under EI (typically at 70 eV), the **1-Chloro-2,2-dimethylhexane** molecule will not only produce a molecular ion but will also fragment in predictable ways. For alkyl halides, common fragmentation pathways include:

- Alpha-cleavage: Cleavage of the C-C bond adjacent to the chlorine atom.
- Heterolytic cleavage: Loss of the chlorine radical ($\bullet\text{Cl}$) to form a stable carbocation. This is often a prominent fragmentation pathway.[2][5]
- Loss of HCl: Elimination of a molecule of hydrogen chloride.

Observing the molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) alongside these characteristic fragment ions provides unequivocal confirmation of the compound's identity and molecular weight.



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Caption: Standard workflow for the analysis of **1-Chloro-2,2-dimethylhexane** by GC-MS.

Experimental Protocol: GC-MS Analysis

This protocol provides a robust method for the qualitative and quantitative analysis of **1-Chloro-2,2-dimethylhexane**.

Objective: To confirm the molecular weight and purity of a **1-Chloro-2,2-dimethylhexane** sample.

Materials:

- **1-Chloro-2,2-dimethylhexane** sample
- Hexane or Methanol (GC grade or higher)
- Autosampler vials with caps
- Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a quadrupole analyzer)

Procedure:

- Standard Preparation: Prepare a 100 µg/mL stock solution of the sample by dissolving 10 mg of **1-Chloro-2,2-dimethylhexane** in 100 mL of hexane. Prepare a working standard of 1 µg/mL by diluting the stock solution.
- GC-MS System Configuration:
 - GC Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[\[6\]](#)
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
 - Injector: Set to 250°C, split mode (e.g., 50:1 split ratio).
 - Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
 - MS Interface Temperature: 280°C.
 - Ion Source Temperature: 230°C.[\[6\]](#)

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 35 to 300.
- Analysis: Inject 1 μ L of the prepared sample into the GC-MS system.
- Data Interpretation:
 - Identify the chromatographic peak corresponding to **1-Chloro-2,2-dimethylhexane**.
 - Examine the mass spectrum for that peak.
 - Confirm the presence of the molecular ion cluster at m/z 148 and 150 with an approximate 3:1 intensity ratio.
 - Identify key fragment ions to corroborate the structure.
 - Assess purity by integrating the peak area relative to any other peaks in the total ion chromatogram (TIC).

Part 4: Synthesis and Quality Considerations

For drug development and research applications, the origin and purity of the compound are paramount.

General Synthesis Route

While specific synthesis literature for **1-Chloro-2,2-dimethylhexane** is not widely published, primary alkyl chlorides are commonly synthesized from their corresponding primary alcohols via nucleophilic substitution. A plausible and established route would involve the reaction of 2,2-dimethylhexan-1-ol with a chlorinating agent like thionyl chloride (SOCl_2) or concentrated hydrochloric acid.



This method is effective for producing primary alkyl chlorides with minimal rearrangement byproducts.^[7]

Physicochemical Properties and Purity

Pure alkyl halides are typically colorless liquids with a characteristic sweet smell.[8] While experimentally determined physical constants (e.g., boiling point, density) for **1-Chloro-2,2-dimethylhexane** are not readily available in public databases, its properties can be inferred. The presence of the chlorine atom increases its polarity and molecular weight compared to the parent alkane (2,2-dimethylhexane), suggesting a higher boiling point.

Purity assessment should not rely solely on MS. Orthogonal techniques are necessary:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR can confirm the carbon skeleton and the position of the substituents, providing definitive structural proof and detecting impurities.
- Gas Chromatography with Flame Ionization Detection (GC-FID): Offers excellent quantification and can be used to determine the purity of the sample with high precision.

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